![molecular formula C8H9BrN2O B12793714 3-Bromo-N-methyl-N-nitroso benzenemethanamine CAS No. 98736-47-1](/img/structure/B12793714.png)
3-Bromo-N-methyl-N-nitroso benzenemethanamine
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Overview
Description
m-Bromo-N-methyl-N-nitrosobenzylamine: is an organic compound with the molecular formula C8H9BrN2O. It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the meta position, and the nitrogen atom is both methylated and nitrosated. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The synthesis of m-Bromo-N-methyl-N-nitrosobenzylamine typically begins with the nitration of benzene to form nitrobenzene. This is followed by reduction to form aniline.
Bromination: The aniline derivative is then brominated at the meta position using bromine or a brominating agent such as N-bromosuccinimide.
Methylation and Nitrosation: The final steps involve methylation of the amine group using methyl iodide or dimethyl sulfate, followed by nitrosation using nitrous acid or a nitrosating agent like sodium nitrite in acidic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Bromo-N-methyl-N-nitrosobenzylamine can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, potentially forming m-Bromo-N-methylbenzylamine.
Substitution: The bromine atom in the meta position can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: m-Bromo-N-methylbenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential as a building block in synthetic chemistry.
Biology and Medicine:
- Investigated for its potential biological activity, including its effects on cellular processes and potential as a pharmacological agent.
Industry:
- Potential applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which m-Bromo-N-methyl-N-nitrosobenzylamine exerts its effects involves interactions with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress. The bromine atom and methylated amine group can interact with biological macromolecules, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
m-Bromo-N-methylbenzylamine: Lacks the nitroso group, making it less reactive in redox reactions.
N-methyl-N-nitrosobenzylamine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness:
- The presence of both the bromine atom and the nitroso group in m-Bromo-N-methyl-N-nitrosobenzylamine makes it uniquely reactive in a variety of chemical reactions, providing a versatile tool for synthetic and research applications.
Biological Activity
3-Bromo-N-methyl-N-nitroso benzenemethanamine, also known as m-Bromo-N-methyl-N-nitrosobenzylamine, is an organic compound with the chemical formula C8H9BrN2O and a molecular weight of 229.07 g/mol. This compound is characterized by its unique structural properties, which include a bromine atom at the meta position of the benzyl group and a nitroso group attached to a methylated amine. Due to these features, it has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry.
Property | Value |
---|---|
CAS Number | 98736-47-1 |
Molecular Formula | C8H9BrN2O |
Molecular Weight | 229.07 g/mol |
IUPAC Name | N-[(3-bromophenyl)methyl]-N-methylnitrous amide |
InChI | InChI=1S/C8H9BrN2O/c1-11(10-12)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Canonical SMILES | CN(CC1=CC(=CC=C1)Br)N=O |
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration of Benzene : Producing nitrobenzene.
- Reduction : Converting nitrobenzene to aniline.
- Bromination : Brominating the aniline derivative at the meta position.
- Methylation : Methylating the amine group.
- Nitrosation : Introducing the nitroso group.
These synthetic routes are critical for producing this compound in a laboratory setting and understanding its reactivity.
The biological activity of this compound is primarily attributed to its nitroso group, which can participate in redox reactions. This interaction may influence cellular oxidative stress and affect various signaling pathways within biological systems. The bromine atom and methylated amine group can also interact with enzymes and other macromolecules, potentially altering their activity.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies have indicated that compounds with nitroso groups can exhibit anticancer properties by inducing apoptosis in cancer cells. Research has shown that derivatives similar to this compound can inhibit tumor growth in vitro and in vivo models by disrupting cellular proliferation pathways.
- Neurotoxicity : Some studies have explored the neurotoxic effects of nitroso compounds, including potential impacts on neurotransmitter systems. For instance, exposure to certain nitroso compounds has been linked to oxidative damage in neuronal cells, which could contribute to neurodegenerative diseases.
- Antimicrobial Properties : There is emerging evidence suggesting that nitroso compounds may possess antimicrobial activity. Research has indicated that this compound could inhibit bacterial growth through mechanisms involving oxidative stress induction.
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
m-Bromo-N-methylbenzylamine | Lacks nitroso group | Less reactive; lower potential for redox activity |
N-methyl-N-nitrosobenzylamine | Lacks bromine atom | Different reactivity profile; potential for pharmacological applications |
The presence of both the bromine atom and the nitroso group in this compound enhances its reactivity and potential utility in various biological contexts.
Properties
CAS No. |
98736-47-1 |
---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C8H9BrN2O/c1-11(10-12)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
InChI Key |
COKMTJNEJDZWKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)N=O |
Origin of Product |
United States |
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